7-Bromomethyl-12-methylbenz(A)anthracene
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Overview
Description
7-Bromomethyl-12-methylbenz(a)anthracene (BMA) is a synthetic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is widely used in scientific research as a model compound for studying the mechanism of action and physiological effects of PAHs.
Scientific Research Applications
Carcinogenicity and Chemical Reactivity
7-Bromomethyl-12-methylbenz(A)anthracene has been studied extensively for its carcinogenic potential and chemical reactivity. It's noted for being a potent carcinogen, showing a 100% incidence of sarcoma in rats after a single subcutaneous injection. The compound's carcinogenicity is partially attributed to its rapid reactivity and its tendency to proceed through a first-order process. This reactivity also plays a role in initiating papilloma in mouse skin, with a correlation observed between increasing first-order reactivity and papilloma initiation capability (Dipple & Slade, 1970), (Roe et al., 1972), (Dipple & Slade, 1971).
Interaction with Biomolecules
The compound exhibits interesting interactions with biomolecules like DNA and enzymes. It binds to DNA components like 2'-deoxyadenosine, forming specific adducts. This binding has been structurally characterized, providing insights into its carcinogenic mechanisms. Additionally, the compound interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH), affecting enzyme activity upon light exposure (Carrell et al., 1981), (Grubbs & Wood, 1976).
Role in Cellular Transformation
Studies also show its role in the malignant transformation of cells, particularly those derived from mouse prostate. While some derivatives of the compound were found to be less active or inactive in inducing malignant transformation, its interaction with cells supports the theory that metabolic activation of polycyclic hydrocarbons is a prerequisite for their biological activity (Marquardt et al., 1972).
Comparative Studies
Comparative studies of various derivatives of the compound have shed light on the relationship between chemical reactivity and carcinogenic potential. It's suggested that the highest reactivity might prevent in vivo penetration to essential cellular receptor sites due to immediate solvolysis, while lower reactivities might not ensure sufficient alkylation of such receptors. The intermediacy in reactivity of 7-Bromomethyl-12-methylbenz(A)anthracene is possibly why it's able to react with DNA in vivo and exhibit significant carcinogenic potency (Dipple et al., 1981).
properties
CAS RN |
16238-56-5 |
---|---|
Product Name |
7-Bromomethyl-12-methylbenz(A)anthracene |
Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
7-(bromomethyl)-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3 |
InChI Key |
IBWBDNBSIFGSLW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CBr)C=CC4=CC=CC=C42 |
melting_point |
305.2 to 307.9 °F (decomposes) (NTP, 1992) |
Other CAS RN |
16238-56-5 |
physical_description |
7-bromomethyl-12-methylbenz(a)anthracene appears as fine yellow crystals. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68° F (NTP, 1992) |
synonyms |
7-bromomethyl-12-methylbenz(a)anthracene 7-bromomethyl-12-methylbenzanthracene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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